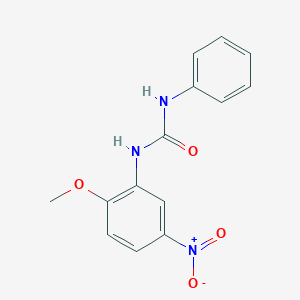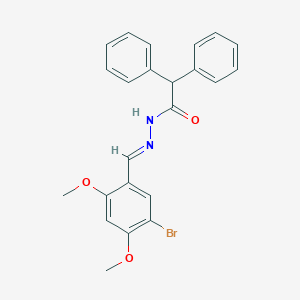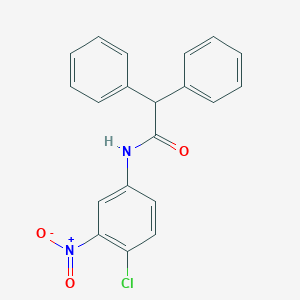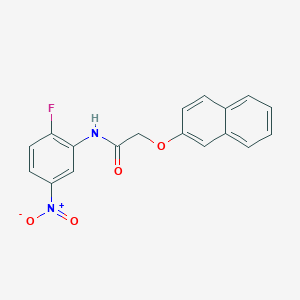
1-(2-methoxy-5-nitrophenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, which are attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea typically involves the reaction of 2-methoxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products Formed
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-N’-phenylurea.
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-N’-phenylurea.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the methoxy and nitro groups can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a urea moiety.
N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide: Contains a phenylacetamide group.
N-(2-methoxy-5-nitrophenyl)-2,3-diphenylacrylamide: Contains a diphenylacrylamide group.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The urea moiety also contributes to its distinct properties compared to similar compounds with different functional groups.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-8-7-11(17(19)20)9-12(13)16-14(18)15-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,18) |
Clave InChI |
RRTMMOJLZVSKHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B323215.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323218.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323220.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323221.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323222.png)
![N'-[(4-methoxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B323223.png)
![N'-[2-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B323224.png)
![5-Nitro-2-[(2-thienylmethylene)amino]phenol](/img/structure/B323226.png)


![2-(2-methoxyanilino)-N'-(4-{2-[(2-methoxyanilino)acetyl]carbohydrazonoyl}benzylidene)acetohydrazide](/img/structure/B323235.png)
![4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide](/img/structure/B323236.png)
![2-(2,4-dimethylanilino)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B323238.png)
